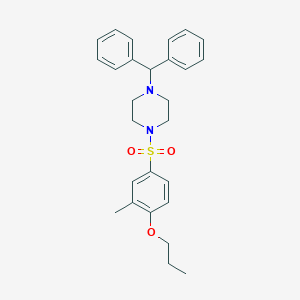
1-(Diphenylmethyl)-4-(3-methyl-4-propoxybenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylmethyl)-4-(3-methyl-4-propoxybenzenesulfonyl)piperazine, commonly known as DPPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DPPE is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of DPPE is not fully understood. However, studies have suggested that it may act through the inhibition of various enzymes and receptors, including the inhibition of cyclooxygenase-2 (COX-2), lipoxygenase, and phospholipase A2. DPPE has also been shown to modulate the activity of GABA receptors, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
DPPE has been shown to have various biochemical and physiological effects. Studies have reported its ability to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DPPE has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation, which may contribute to its antioxidant activity. Additionally, DPPE has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which may contribute to its anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPE has several advantages for lab experiments. It is a stable compound that can be synthesized in high purity and yield. DPPE has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, DPPE has some limitations for lab experiments. Its mechanism of action is not fully understood, which may hinder the development of DPPE as a therapeutic agent. Additionally, the synthesis of DPPE can be time-consuming and requires specialized equipment, which may limit its accessibility for researchers.
Direcciones Futuras
There are several future directions for research on DPPE. Further studies are needed to elucidate its mechanism of action, which may facilitate the development of DPPE as a therapeutic agent. Additionally, studies are needed to investigate the potential of DPPE as an anticancer agent, as well as its potential as an anti-inflammatory and anticonvulsant agent. Further studies are also needed to investigate the safety and efficacy of DPPE in animal models and humans.
Métodos De Síntesis
DPPE can be synthesized through various methods, including the reaction of diphenylmethanol with 3-methyl-4-propoxybenzenesulfonyl chloride and piperazine in the presence of a base. Another method involves the reaction of diphenylmethanol with 3-methyl-4-propoxybenzenesulfonyl chloride, followed by the reaction with piperazine in the presence of a base. The synthesis of DPPE has also been achieved through a one-pot reaction of diphenylmethanol, 3-methyl-4-propoxybenzenesulfonyl chloride, and piperazine in the presence of a base. These methods have been optimized to yield high purity and yield of DPPE.
Aplicaciones Científicas De Investigación
DPPE has been studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer activity, with studies reporting its ability to inhibit the proliferation of cancer cells. DPPE has also been studied for its potential as an anti-inflammatory agent, with studies reporting its ability to reduce inflammation in animal models. Additionally, DPPE has been studied for its potential as an anticonvulsant and anxiolytic agent.
Propiedades
IUPAC Name |
1-benzhydryl-4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3S/c1-3-20-32-26-15-14-25(21-22(26)2)33(30,31)29-18-16-28(17-19-29)27(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,21,27H,3,16-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLCSPPJSQKJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

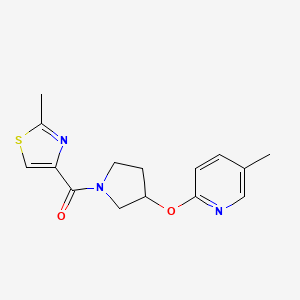
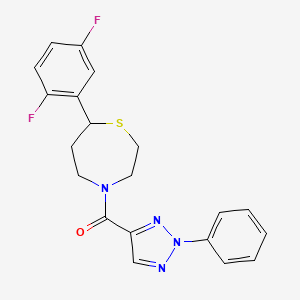
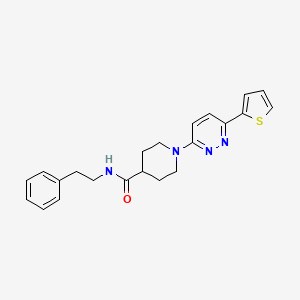
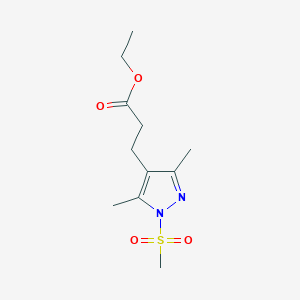
![2-[(5E)-5-benzylidene-4-oxo-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2486021.png)
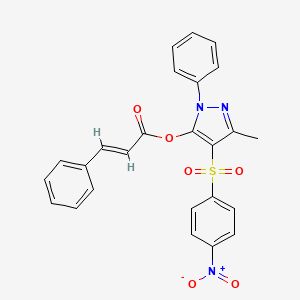
![4-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2486024.png)
![2-amino-1-[2-(dimethylamino)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486026.png)

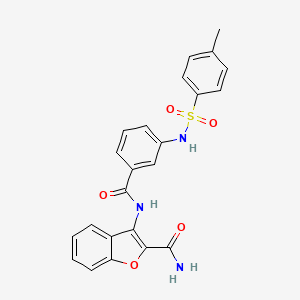
![2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2486029.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2486032.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide](/img/structure/B2486033.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(p-tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2486034.png)